5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride
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Overview
Description
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring substituted with amino, aminopropyl, fluorophenyl, and carbonitrile groups, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the coupling of the pyrazole intermediate with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Addition of the aminopropyl group: This can be done through nucleophilic substitution reactions where the pyrazole intermediate reacts with a suitable aminopropyl halide.
Introduction of the carbonitrile group: This step involves the reaction of the pyrazole intermediate with a cyanating agent such as cyanogen bromide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups in the compound can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to an amine or aldehyde using reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Major Products
Oxidation: Nitro or nitroso derivatives of the original compound.
Reduction: Amino or aldehyde derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of pyrazole derivatives with biological targets such as enzymes and receptors. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride can be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for therapeutic development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, chemical resistance, or electronic properties.
Mechanism of Action
The mechanism of action of 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amino and fluorophenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The carbonitrile group can participate in covalent interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the fluorine atom on the phenyl ring.
5-amino-3-(3-aminopropyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorine atom instead of a fluorine atom on the phenyl ring.
5-amino-3-(3-aminopropyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of a fluorine atom on the phenyl ring.
Uniqueness
The presence of the fluorine atom in 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These characteristics can enhance the compound’s efficacy and selectivity in various applications.
Properties
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBUFCKGJKOLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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